
N-(But-3-en-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(But-3-en-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a but-3-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of but-3-en-2-amine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst such as acetic acid, which facilitates the acetylation process. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the amine to the acetamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solvents such as dichloromethane or ethyl acetate can also aid in the purification of the final product .
化学反応の分析
Types of Reactions
N-(But-3-en-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce but-3-en-2-amine .
科学的研究の応用
N-(But-3-en-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N-(But-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The but-3-en-2-yl group may also interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes .
類似化合物との比較
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-(But-3-en-2-yl)acetamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other acetamides.
特性
CAS番号 |
14001-36-6 |
|---|---|
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC名 |
N-but-3-en-2-ylacetamide |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)7-6(3)8/h4-5H,1H2,2-3H3,(H,7,8) |
InChIキー |
PXZJKQBKBOBVEE-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




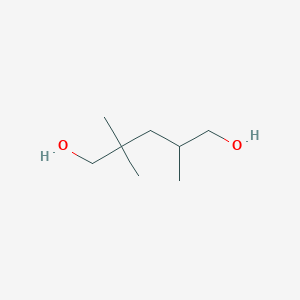
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

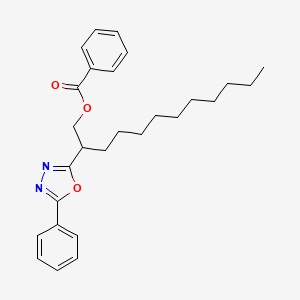
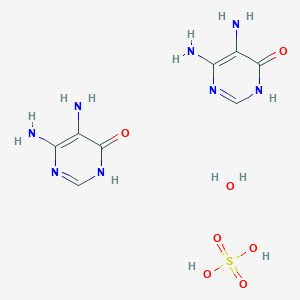
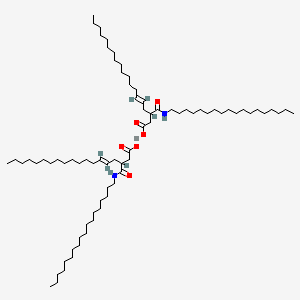
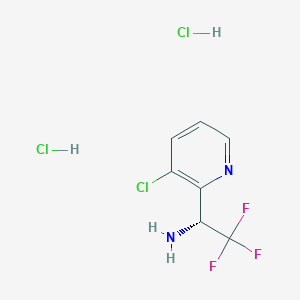
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
